molecular formula C9H14O3 B13316940 2,2-Dimethyl-4-propanoyloxolan-3-one

2,2-Dimethyl-4-propanoyloxolan-3-one

Cat. No.: B13316940
M. Wt: 170.21 g/mol
InChI Key: LKPCYPYZZWTDEF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-propanoyloxolan-3-one is a versatile chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is known for its unique structural features, which include a five-membered oxolane ring with a propanoyl group at the fourth position and two methyl groups at the second position. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-propanoyloxolan-3-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . The reaction involves the formation of an intermediate, which then cyclizes to form the oxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-propanoyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-4-propanoyloxolan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-propanoyloxolan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-propanoyloxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2-dimethyl-4-propanoyloxolan-3-one

InChI

InChI=1S/C9H14O3/c1-4-7(10)6-5-12-9(2,3)8(6)11/h6H,4-5H2,1-3H3

InChI Key

LKPCYPYZZWTDEF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COC(C1=O)(C)C

Origin of Product

United States

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